N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-L-phenylalanine N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 1170-07-6
VCID: VC0074493
InChI: InChI=1S/C19H16N2O5/c22-16(20-15(19(25)26)10-12-6-2-1-3-7-12)11-21-17(23)13-8-4-5-9-14(13)18(21)24/h1-9,15H,10-11H2,(H,20,22)(H,25,26)/t15-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C19H16N2O5
Molecular Weight: 352.3 g/mol

N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-L-phenylalanine

CAS No.: 1170-07-6

Main Products

VCID: VC0074493

Molecular Formula: C19H16N2O5

Molecular Weight: 352.3 g/mol

N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-L-phenylalanine - 1170-07-6

CAS No. 1170-07-6
Product Name N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-L-phenylalanine
Molecular Formula C19H16N2O5
Molecular Weight 352.3 g/mol
IUPAC Name (2S)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C19H16N2O5/c22-16(20-15(19(25)26)10-12-6-2-1-3-7-12)11-21-17(23)13-8-4-5-9-14(13)18(21)24/h1-9,15H,10-11H2,(H,20,22)(H,25,26)/t15-/m0/s1
Standard InChIKey BAIZNEMAFFNNOX-HNNXBMFYSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Synonyms N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-L-phenylalanine
PubChem Compound 21117175
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator